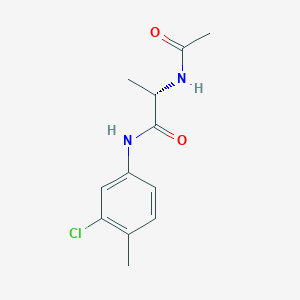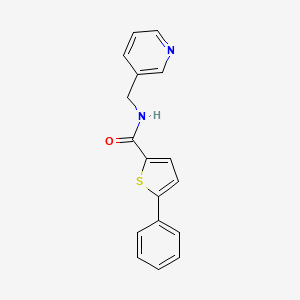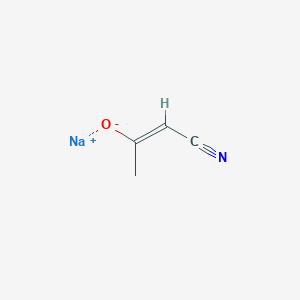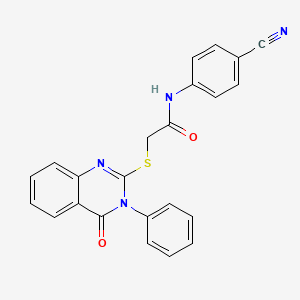
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide, also known as ACMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a derivative of acetaminophen and belongs to the class of amides.
Mecanismo De Acción
The mechanism of action of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is not fully understood. However, it has been suggested that (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds involved in inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has also been shown to have a low toxicity profile, making it a potentially safe candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is its relatively simple synthesis method, which allows for the production of high yields of pure product. However, one of the limitations of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide. One area of interest is the development of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide and its potential interactions with other compounds. Finally, (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide may also be investigated for its potential use in the development of novel materials with unique properties.
Métodos De Síntesis
The synthesis of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with N-acetyl-L-alanine methyl ester in the presence of a base. The resulting product is purified by recrystallization to obtain (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide in high yield and purity.
Aplicaciones Científicas De Investigación
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of pain and inflammation. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers.
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-4-5-10(6-11(7)13)15-12(17)8(2)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQOOJHMCNGPE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H](C)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)


![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)